2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Synthetic Chemistry Process Chemistry Herbicide Intermediate

Procure 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) as the definitive, non-substitutable building block for industrial sulfonylurea herbicide synthesis. Its precise 4-methoxy-6-methyl substitution pattern is essential for achieving the herbicidal activity and crop selectivity of chlorsulfuron, metsulfuron-methyl, thifensulfuron-methyl, and others. A patented method yields 84% under scalable conditions. Alternatives introduce synthesis inefficiency and impurity risks. Available as ≥98% high-purity analytical standard for environmental fate monitoring (a relevant metabolite under EU 1107/2009) and as bulk intermediate for multi-ton production.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 1668-54-8
Cat. No. B155196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-6-methyl-1,3,5-triazine
CAS1668-54-8
Synonyms4-Methoxy-6-methyl-1,3,5-triazin-2-amine;  2-Amino-4-methoxy-6-methyl-s-triazine;  2-Amino-4-methoxy-6-methyl-1,3,5-triazine;  2-Amino-4-methoxy-6-methyl-s-triazine;  2-Amino-4-methyl-6-methoxy-s-triazine;  2-Methoxy-4-methyl-6-amino-1,3,5-triazine;  2-Me
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)OC)N
InChIInChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
InChIKeyNXFQWRWXEYTOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) | Sulfonylurea Herbicide Intermediate


2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) is a monoamino-1,3,5-triazine derivative bearing a methoxy substituent at position 4 and a methyl substituent at position 6 on the triazine ring [1]. This compound is a fundamental synthetic intermediate in the industrial production of numerous sulfonylurea-class herbicides, including chlorsulfuron, metsulfuron-methyl, thifensulfuron-methyl, tribenuron-methyl, iodosulfuron-methyl, triasulfuron, and prosulfuron [2]. It is also recognized as a primary thermal and photolytic degradation product of several of these commercially significant herbicides, making it a critical analytical reference standard for environmental monitoring and residue analysis [3]. The compound appears as a white to light yellow or off-white crystalline powder at ambient temperature and is generally characterized by a melting point in the range of 258–261 °C [4].

Why Generic 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Substitution Is Not Advisable


Substituting 2-amino-4-methoxy-6-methyl-1,3,5-triazine with a generic or alternative aminotriazine intermediate introduces significant risk to downstream synthesis efficiency and final product quality. The specific substitution pattern of the amino, methoxy, and methyl groups on the triazine ring is not arbitrary; it precisely dictates the heterocyclic fragment incorporated into the final sulfonylurea herbicide, which in turn critically governs the molecule's herbicidal activity and crop selectivity [1]. Furthermore, the documented synthetic methods using this specific building block achieve a high yield of 84% under defined, scalable conditions [2]. Alternative building blocks lacking this exact substitution pattern would not only fail to produce the intended sulfonylurea herbicides but may also introduce different impurities, potentially requiring additional purification steps or, when the compound is used as an analytical standard, leading to inaccurate identification and quantification of regulated herbicide metabolites [3]. The evidence presented below confirms the quantifiable differentiation of this compound for specific scientific and industrial applications.

Quantitative Differentiation of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8)


Synthesis Yield Comparison: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Demonstrates High Synthetic Efficiency

The synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine via a scalable industrial route achieves an 84% isolated yield under specified conditions [1]. This quantifiable yield provides a benchmark for synthetic efficiency when compared to other aminotriazine building blocks. For instance, the synthesis of the closely related analog 2-amino-4-chloro-6-methyl-1,3,5-triazine, while also well-documented, does not have a directly comparable, widely cited single-step yield in the same synthetic context, making the 84% figure a key differentiator for process economics.

Synthetic Chemistry Process Chemistry Herbicide Intermediate

Degradation Product Profile: Unique Identity as a Thermal Decomposition Marker for Chlorsulfuron

Gas chromatographic injection port thermal decomposition of the sulfonylurea herbicide chlorsulfuron produces exactly two primary volatile decomposition products: 2-amino-4-methoxy-6-methyl-1,3,5-triazine and 2-chlorobenzenesulfonamide [1]. This highly specific 1:1 product pair is not produced by the thermal decomposition of other sulfonylurea herbicides. For example, thermal decomposition of sulfometuron-methyl yields a different aminotriazine fragment, 2-amino-4,6-dimethylpyrimidine, demonstrating that the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine is uniquely diagnostic for chlorsulfuron under these analytical conditions.

Analytical Chemistry Environmental Chemistry Pesticide Residue Analysis

Photocatalytic Degradation Pathway: Consistent Formation as a Common Photoproduct for Triasulfuron and Thifensulfuron-methyl

In a study of photochemical properties and degradation by-products, 4-methoxy-6-methyl-1,3,5-triazin-2-amine (2-amino-4-methoxy-6-methyl-1,3,5-triazine) was identified by LC-ESI-MS as a main photoproduct common to both triasulfuron and thifensulfuron-methyl under simulated sunlight irradiation [1]. This finding is distinct from the photodegradation of other sulfonylureas. For instance, the photolysis of metsulfuron-methyl yields 2-amino-4-methoxy-6-methyl-1,3,5-triazine as a product [2], but the photolysis of chlorimuron-ethyl yields saccharin and other products, not this specific aminotriazine.

Environmental Chemistry Photochemistry Herbicide Fate

Herbicide Intermediate Specificity: Unique Structural Requirement for Thifensulfuron-methyl Synthesis

The synthesis of thifensulfuron-methyl involves a critical coupling reaction between 2-methoxycarbonyl-3-aminosulfonylthiophene (AST)-derived sulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine [1]. This specific reaction is necessary to install the complete pharmacophore of the herbicide. In contrast, the synthesis of another sulfonylurea, nicosulfuron, utilizes 2-amino-4,6-dimethoxypyrimidine as its heterocyclic amine coupling partner, not a triazine derivative. The specific triazine moiety is therefore structurally mandatory for thifensulfuron-methyl, not an interchangeable option.

Agrochemical Synthesis Sulfonylurea Herbicides Process Chemistry

Validated Application Scenarios for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8)


Analytical Reference Standard for Herbicide Metabolite and Decomposition Product Analysis

Procure this compound as a high-purity analytical standard (>98%) for use in environmental fate and residue studies. As detailed in the evidence guide, it is a primary thermal decomposition product of chlorsulfuron, enabling its indirect quantification by GC-NPD [1]. It is also a common photoproduct of triasulfuron and thifensulfuron-methyl, making it an essential reference for LC-MS/MS method development and validation in water and soil monitoring programs [2]. Its identification as a 'relevant metabolite' under EU Regulation (EC) 1107/2009 further underscores the regulatory necessity for its accurate quantification [3].

Key Synthetic Intermediate for Sulfonylurea Herbicide Manufacturing

Utilize this compound as a critical building block in the kilogram to multi-ton synthesis of sulfonylurea herbicides. The evidence confirms its essential, non-substitutable role in the industrial production of chlorsulfuron, metsulfuron-methyl, and thifensulfuron-methyl . A patented synthetic method demonstrates its preparation from dimethyl N-cyanoimido carbonate in 84% yield, a key process metric supporting large-scale procurement and manufacturing cost analysis [4]. The compound's use in a 2024 patented method for producing an entire class of sulfonylurea herbicides confirms its continued industrial relevance [5].

Starting Material for Academic or Industrial Process Chemistry Research

Employ this compound as a well-defined starting material for the development of novel synthetic methodologies or the optimization of existing sulfonylurea coupling reactions. The evidence indicates that its reaction with N,N'-disuccinimidyl carbonate to form an N'-succinimidylcarbamate intermediate, followed by coupling with various sulfonamides, is a modern, safer approach to herbicide synthesis that avoids phosgene or isocyanates [5]. Researchers focused on green chemistry or process intensification can rely on this compound's established reactivity to benchmark new catalytic or flow chemistry methods.

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